molecular formula C11H14BrFO2 B14773615 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene

Cat. No.: B14773615
M. Wt: 277.13 g/mol
InChI Key: AUQREVCRSXZDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14BrFO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and methoxymethyl groups attached to the benzene ring. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

5-bromo-1-fluoro-3-(methoxymethyl)-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H14BrFO2/c1-7(2)15-11-8(6-14-3)4-9(12)5-10(11)13/h4-5,7H,6H2,1-3H3

InChI Key

AUQREVCRSXZDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.